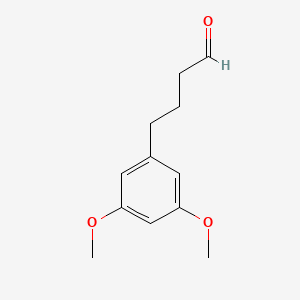
1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a boron-containing dioxaborolane group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethylindole and tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the boron-containing dioxaborolane group is introduced to the indole ring
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) at elevated temperatures (around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The compound can undergo substitution reactions where the boron-containing group is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets through the boron-containing dioxaborolane group. This group can form reversible covalent bonds with biomolecules, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, contributing to its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylate .
- Methyl 1,2-dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylate .
Uniqueness
1,2-Dimethyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its specific indole structure combined with the boron-containing dioxaborolane group. This combination imparts unique chemical properties, such as enhanced reactivity and the ability to form reversible covalent bonds, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H22BNO2 |
|---|---|
Molekulargewicht |
271.2 g/mol |
IUPAC-Name |
1,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C16H22BNO2/c1-11-10-12-8-7-9-13(14(12)18(11)6)17-19-15(2,3)16(4,5)20-17/h7-10H,1-6H3 |
InChI-Schlüssel |
UZPULUFTZAGYHZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)

aminehydrochloride](/img/structure/B13611292.png)

![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)


